7-Fluorobenzo[d]isothiazol-3-amine
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Overview
Description
7-Fluorobenzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C7H5FN2S and a molecular weight of 168.19 g/mol . This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobenzo[d]isothiazol-3-amine typically involves the cyclization of amides derived from carboxylic acid precursors . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the isothiazole ring. For instance, the use of Selectfluor in aqueous media has been reported to provide a green and efficient approach to access benzo[d]isothiazol-3(2H)-one derivatives .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Fluorobenzo[d]isothiazol-3-amine undergoes several types of chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media.
Substitution: Various nucleophiles can be used to replace the fluorine atom.
Major Products
Oxidation: Benzo[d]isothiazol-3(2H)-one-1-oxides.
Substitution: Depending on the nucleophile used, different substituted derivatives can be obtained.
Scientific Research Applications
7-Fluorobenzo[d]isothiazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: A closely related compound with similar biological activities.
Benzo[d]isothiazol-3(2H)-one-1-oxide: An oxidative derivative with enhanced biological properties.
Uniqueness
7-Fluorobenzo[d]isothiazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable building block for various applications .
Properties
Molecular Formula |
C7H5FN2S |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
7-fluoro-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5FN2S/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) |
InChI Key |
LOYHDIWIJXZRAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SN=C2N |
Origin of Product |
United States |
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